molecular formula C22H17F3N2O2 B592747 n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide

n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B592747
M. Wt: 398.4 g/mol
InChI Key: RXVOFPXZHVKZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

AF3485 is synthesized through a series of chemical reactions involving the formation of a 3-aminocarbazole structure . The synthetic route typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction.

    Introduction of Functional Groups: Various functional groups, including the trifluoromethyl group and the hydroxyethyl group, are introduced through substitution reactions.

    Final Assembly: The final step involves the coupling of the carbazole core with a benzamide derivative to form AF3485.

Industrial Production Methods

The industrial production of AF3485 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AF3485 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of AF3485 include:

Major Products Formed

The major products formed from the reactions of AF3485 include various derivatives with modified functional groups, which can be used for further research and development .

Properties

IUPAC Name

N-[9-(2-hydroxyethyl)carbazol-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c23-22(24,25)18-7-3-1-6-16(18)21(29)26-14-9-10-20-17(13-14)15-5-2-4-8-19(15)27(20)11-12-28/h1-10,13,28H,11-12H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVOFPXZHVKZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Reactant of Route 5
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide
Reactant of Route 6
n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.